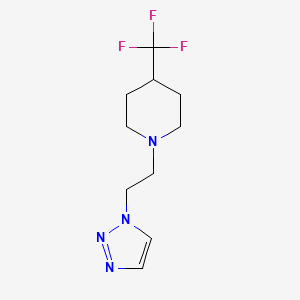

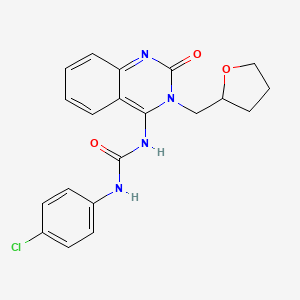

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine)” is a type of 1,2,3-triazole derivative. 1,2,3-triazoles are known for their notable therapeutic importance and are linked with various functional groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and actively involve in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized from aliphatic alkynes and aromatic bromides in the presence of catalytic amounts of cellulose CuI nanoparticles .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and HRMS . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives often include reactions with azidoacetamides, β-ketoesters, and acetylacetone . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has also been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives are characterized by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

Researchers have developed innovative synthesis methods involving 1,2,3-triazoles, highlighting the compound's significance in creating trifluoromethyl-substituted triazoles. For instance, a novel one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones in the presence of Cu(OAc)2 and piperidine yielded 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles with high efficiency (Zhang et al., 2013).

Antagonist and Anti-arrhythmic Activities

The compound's derivatives have been evaluated for their biological activities. For example, derivatives with a piperidine group have shown significant 5-HT2 antagonist activity, suggesting their potential in developing novel therapeutic agents (Watanabe et al., 1992). Additionally, piperidine-based derivatives have demonstrated notable anti-arrhythmic activities, highlighting the compound's therapeutic potential (Abdel‐Aziz et al., 2009).

Co-solvent in Li-ion Batteries

The compound has been explored as a co-solvent in Li-ion batteries, where it enhances conductivity and performance due to its favorable chemical properties. This application underscores the compound's role in improving energy storage technologies (Kim et al., 2013).

Schiff and Mannich Bases Synthesis

The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates the compound's versatility in organic synthesis, contributing to the development of compounds with potential biological activities (Bekircan & Bektaş, 2008).

Glycosidic Linkages Formation

Research has shown that combinations involving piperidine and trifluoromethyl groups can activate thioglycosides, leading to the formation of glycosyl triflates and diverse glycosidic linkages. This application is crucial in synthesizing complex carbohydrates and glycoconjugates (Crich & Smith, 2001).

Wirkmechanismus

The mechanism of action of 1,2,3-triazole derivatives is often evaluated through in vitro assays. For instance, some 1,2,3-triazole hybrids have shown moderate to excellent activity against different microbial strains, including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans, and R. Oryzae .

Zukünftige Richtungen

The future directions in the research of 1,2,3-triazole derivatives could involve the development of novel antimicrobial drugs to combat ever-growing drug-resistant infections effectively . Furthermore, the exploration of other potential applications of 1,2,3-triazoles in the field of medicinal chemistry is also a promising direction .

Eigenschaften

IUPAC Name |

1-[2-(triazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4/c11-10(12,13)9-1-4-16(5-2-9)7-8-17-6-3-14-15-17/h3,6,9H,1-2,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMQQWNTJOLROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)

![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)

![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)

![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)